1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Validated triazole building block with balanced lipophilicity (XLogP3 = 1.7) for fragment-based drug discovery. The 3-fluoro-4-methyl substituent offers a 0.5 log unit advantage over non-fluorinated analogs, enhancing membrane permeability. Key facts: • 97% purity, compatible with automated parallel amide synthesis (HATU/DIPEA or EDC/HOBt). • Experimentally validated in PPARα/δ agonist synthesis (Eur. J. Med. Chem. 2010). • Reduces synthetic risk and purification burden in library production.

Molecular Formula C10H8FN3O2
Molecular Weight 221.19 g/mol
CAS No. 1042604-73-8
Cat. No. B1437632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1042604-73-8
Molecular FormulaC10H8FN3O2
Molecular Weight221.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F
InChIInChI=1S/C10H8FN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
InChIKeyLPPVXVYMMWNAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-methylphenyl)-1,2,3-triazole-4-carboxylic acid: Building Block Profile


1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1042604-73-8) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylic acid class, characterized by a 3-fluoro-4-methylphenyl substituent at the N1 position . With a molecular formula of C₁₀H₈FN₃O₂ and molecular weight of 221.19 g/mol, this compound is primarily utilized as a key synthetic intermediate in medicinal chemistry for the preparation of triazole-4-carboxamides and other derivatives [1]. Its computed XLogP3 of 1.7 and topological polar surface area of 68 Ų position it within a moderate lipophilicity range suitable for fragment-based drug discovery and lead optimization programs [2].

Workflow
Synthetic intermediate for triazole-4-carboxamide derivatives
Substituent Profile
3-fluoro-4-methylphenyl N1-substitution pattern
Lipophilicity Context
Moderate computed lipophilicity range (XLogP3 1.7)
Fit
Fragment-based library design and lead optimization programs

Property Cliffs: 1042604-73-8 vs. Generic Triazole Acids


The 1,2,3-triazole-4-carboxylic acid scaffold is not functionally interchangeable across N1-aryl substitution patterns. The specific 3-fluoro-4-methylphenyl group in the target compound imparts a distinct lipophilicity profile (XLogP3 = 1.7) compared to the unsubstituted phenyl analog (XLogP3 = 1.2) and the 4-fluorophenyl analog (XLogP3 = 1.3), translating to approximately 0.5 log unit differences that can alter membrane permeability and target binding by an order of magnitude [1]. Furthermore, the 3-fluoro substituent introduces a strong electron-withdrawing effect (Hammett σₘ = 0.34) absent in the non-fluorinated analogs, which modulates the acidity of the carboxylic acid (pKₐ shift of approximately 0.2–0.3 units) and influences both amide coupling efficiency and the pharmacokinetic profile of derived carboxamides [2]. Generic substitution without accounting for these specific electronic and lipophilic parameters risks compromising synthetic yield, target affinity, and metabolic stability in downstream applications [3].

N1‑Aryl substitution is not interchangeable
Generic triazole‑4‑carboxylic acids carry different lipophilic and electronic profiles; the 3‑fluoro‑4‑methylphenyl group gives a distinct XLogP3 (~1.7) versus unsubstituted phenyl (~1.2) or 4‑fluorophenyl (~1.3) analogs, which can shift permeability and target binding.
Electron‑withdrawing effect alters coupling reactivity
The meta‑fluoro substituent (σₘ 0.34) modifies the carboxylic acid pKₐ, which may affect amide coupling efficiency and downstream pharmacokinetic profiles compared with non‑fluorinated or para‑fluoro analogs.
Halogen isostere choice impacts fragment properties
Replacing fluorine with chlorine (3‑chloro‑4‑methylphenyl analog) increases molecular weight and van der Waals radius, potentially reducing ligand efficiency in fragment‑based workflows.

Quantitative Evidence: 1042604-73-8 vs. Analogs


Lipophilicity Differentiation vs. Phenyl Analogs

The target compound exhibits an XLogP3 of 1.7, which is 0.5 log units higher than the unsubstituted 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (XLogP3 = 1.2) and 0.4 log units higher than the 1-(4-fluorophenyl) analog (XLogP3 = 1.3), yet 0.4 log units lower than the 5-methyl derivative (XLogP3 = 2.1) [1]. This places the target compound in an intermediate lipophilicity range (LogP 1.5–2.0) that is widely regarded as optimal for balancing passive permeability and aqueous solubility in central nervous system and oral drug candidates [2].

Lipophilicity vs. Analogs
Cross‑study comparable
XLogP3 = 1.7
Intermediate lipophilicity range reported to balance permeability and solubility
0.4–0.5 log units higher than phenyl and 4‑fluorophenyl analogs
Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Acceptor Advantage Over Non-Fluorinated Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) sites compared to only 4 for the unsubstituted 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 4600-04-8) [1]. The additional HBA arises from the 3-fluoro substituent, which can engage in orthogonal multipolar interactions (C–F···H–N, C–F···C=O) with protein binding sites, a feature that has been demonstrated to contribute 0.5–1.0 kcal/mol to binding free energy in fluorinated ligand–protein complexes [2]. The 1-(4-fluorophenyl) analog also possesses 5 HBAs, but the para-fluoro substitution pattern cannot participate in the same intramolecular electronic interactions with the N1-triazole nitrogen as the meta-fluoro group in the target compound.

H‑Bond Acceptors
Class‑level inference
5 HBA
Extra HBA from meta‑fluoro may support fluorine‑directed interactions
Non‑fluorinated analog: 4 HBA; para‑fluoro analog: 5 HBA but different geometry
Molecular Recognition Binding Affinity Fragment-Based Drug Discovery

Fluorine Advantage Over Chlorine Isostere

The direct chloro analog, 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1042604-53-4), has a molecular weight of 237.64 g/mol, which is 16.45 g/mol (7.4%) higher than the target compound (221.19 g/mol) . This weight difference arises from the Cl (35.45 Da) vs. F (19.00 Da) atomic mass and places the chloro analog above the commonly applied Lipinski Rule of Five threshold recommendation of MW < 500, but more critically, adds significant mass to a fragment-sized molecule (MW < 250 Da) where every atom contributes disproportionately to ligand efficiency metrics. The fluoro substituent also provides a stronger electron-withdrawing inductive effect (Hammett σₘ F = 0.34 vs. Cl = 0.37, nearly equivalent) but with a smaller van der Waals radius (F = 1.47 Å vs. Cl = 1.75 Å), offering superior shape complementarity in sterically constrained binding pockets [1].

F vs. Cl Isostere
Cross‑study comparable
MW 221.19 (F) vs. 237.64 (Cl)
Smaller van der Waals radius may support higher ligand efficiency
F: 1.47 Å; Cl: 1.75 Å; ΔMW –7.4%
Isosteric Replacement Medicinal Chemistry Lead Optimization

Validated Synthetic Utility as PPARα/δ Agonist Precursor

The target compound has been demonstrated as a viable precursor in the synthesis of {4-[(1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methylthio]phenoxy}acetic acid (compound 55c), a dual PPARα/δ agonist analog of GW 501516, achieving a reproducible synthetic yield of 60% (213 mg from 1 mmol scale) [1]. This transformation proceeds via thioether formation at the 4-carboxylic acid position and demonstrates the compound's compatibility with standard amide/ester coupling and nucleophilic displacement conditions. In contrast, the analogous 4-trifluoromethylphenyl derivative (55d) was obtained in 65% yield, indicating that the 3-fluoro-4-methyl substitution pattern does not compromise reactivity relative to the more electron-deficient CF₃ analog [1].

PPARα/δ Agonist Synthesis
Direct head‑to‑head comparison
60% yield
Reported reproducible performance in multi‑step medicinal chemistry workflow
Compound 55c (Eur. J. Med. Chem. 2010); CF₃ analog gave 65% yield
Synthetic Intermediate PPAR Agonist Click Chemistry

Purity Benchmarking Across Vendors

The target compound is commercially available at a documented purity of 97% from Fluorochem (Product Code F732460) with accompanying full safety data sheet (SDS) documentation including hazard classification (GHS07: Harmful/Irritant, H302, H315, H319, H335) and handling precautions . Multiple independent vendors including AKSci (95% minimum purity) and Leyan (97% purity) offer the compound, indicating a robust supply chain . The 5-methyl analog (CAS 1031578-62-7) is typically offered at 95% purity, representing a 2 percentage-point lower minimum specification that may necessitate additional purification steps before use in sensitive catalytic or biological assays .

Purity Benchmark
Cross‑study comparable
97% (≥2 suppliers)
Higher minimum specification may reduce pre‑use repurification needs
5‑Methyl analog typically offered at 95%
Chemical Procurement Quality Control Reproducibility

Recommended Applications: 1042604-73-8


Fragment-Based Libraries with Moderate Lipophilicity

With an XLogP3 of 1.7 and molecular weight of 221.19 g/mol, this compound is optimally suited for fragment library construction where balanced lipophilicity is essential for adequate solubility and permeability. Its LogP falls within the recommended range (1.5–2.0) for oral bioavailability, making it a superior choice over the 1-phenyl analog (XLogP3 = 1.2, potentially too polar for membrane penetration) and the 5-methyl analog (XLogP3 = 2.1, approaching the upper limit where solubility concerns arise). [1]

PPAR & Metabolic Disease Target Programs

The compound has been experimentally validated as a synthetic intermediate in the preparation of dual PPARα/δ agonists (Eur. J. Med. Chem. 2010), demonstrating 60% yield in a multi-step sequence. Research groups pursuing metabolic syndrome, dyslipidemia, or type 2 diabetes targets can procure this building block with confidence that its reactivity profile has been characterized in peer-reviewed literature, reducing the risk of synthetic failure compared to untested analogs. [2]

Fluorine-Scanning SAR Studies

The meta-fluoro substituent (Hammett σₘ = 0.34) combined with the para-methyl group creates a unique electronic and steric environment for probing fluorine-mediated protein–ligand interactions. This compound serves as an ideal tool for fluorine-scanning structure-activity relationship (SAR) studies where the effect of regioisomeric fluorine placement (meta vs. para) on target binding affinity is being systematically evaluated. Its 5 HBA count and C–F dipole orientation differentiate it from both the non-fluorinated and para-fluoro regioisomers. [3]

High-Throughput Amide Coupling with High Purity Grade

The 97% minimum purity specification from Fluorochem and Leyan, combined with the free carboxylic acid functionality, makes this compound directly compatible with automated parallel amide synthesis platforms (e.g., HATU/DIPEA or EDC/HOBt conditions). Procurement teams should specify this 97% grade rather than the 95% grade available for the 5-methyl analog to minimize the risk of side-product formation and yield variability in library production runs, thereby reducing downstream purification burden and associated costs.

Application
Selection Property
Validation Focus
Fragment‑based library design
Moderate lipophilicity profile
Permeability–solubility balance in fragment screening
PPAR / metabolic disease target programs
Peer‑reviewed synthetic intermediate
Reproducible coupling reactivity in dual agonist synthesis
Fluorine‑scanning SAR studies
Meta‑fluoro electronic and steric environment
Regioisomeric fluorine placement effects on target binding
High‑throughput amide coupling
High‑purity specification (97% grade)
Coupling consistency and reduced side‑product formation
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